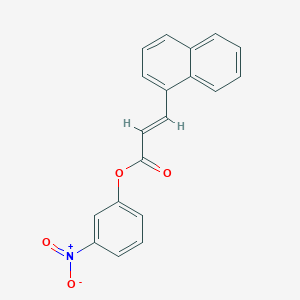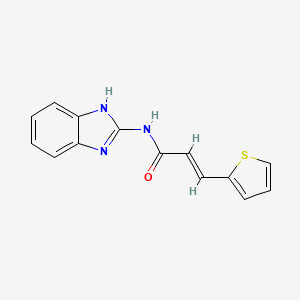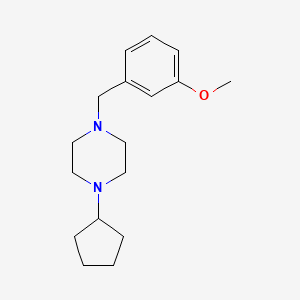
3-nitrophenyl 3-(1-naphthyl)acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-nitrophenyl 3-(1-naphthyl)acrylate (NNA) is a chemical compound that has gained significant interest in scientific research due to its unique properties. NNA belongs to the class of organic compounds known as nitrophenyl acrylates, which are widely used in various fields such as organic synthesis, pharmaceuticals, and materials science.
Mécanisme D'action
The mechanism of action of 3-nitrophenyl 3-(1-naphthyl)acrylate involves the hydrolysis of the ester bond by enzymes such as esterases and lipases. The hydrolysis of 3-nitrophenyl 3-(1-naphthyl)acrylate results in the release of 3-nitrophenol, which can be detected using UV-Vis spectroscopy. The fluorescence properties of 3-nitrophenyl 3-(1-naphthyl)acrylate are due to the presence of the naphthyl group, which undergoes a photoinduced electron transfer (PET) process upon excitation.
Biochemical and Physiological Effects
3-nitrophenyl 3-(1-naphthyl)acrylate has been shown to have various biochemical and physiological effects. It has been used as a fluorescent probe to detect the presence of various biomolecules such as proteins, enzymes, and nucleic acids. 3-nitrophenyl 3-(1-naphthyl)acrylate has also been used to study the activity of enzymes such as esterases and lipases. The hydrolysis of 3-nitrophenyl 3-(1-naphthyl)acrylate by these enzymes results in the release of 3-nitrophenol, which can be detected using UV-Vis spectroscopy.
Avantages Et Limitations Des Expériences En Laboratoire
3-nitrophenyl 3-(1-naphthyl)acrylate has several advantages in lab experiments. It is a fluorescent probe that can be used to detect the presence of various biomolecules with high sensitivity and specificity. 3-nitrophenyl 3-(1-naphthyl)acrylate is also a substrate for enzymes such as esterases and lipases, which makes it a useful tool for studying enzyme activity. However, 3-nitrophenyl 3-(1-naphthyl)acrylate has some limitations in lab experiments. It is sensitive to pH and temperature, which can affect its fluorescence properties. 3-nitrophenyl 3-(1-naphthyl)acrylate is also relatively expensive compared to other fluorescent probes.
Orientations Futures
There are several future directions for the use of 3-nitrophenyl 3-(1-naphthyl)acrylate in scientific research. One potential application is in the development of biosensors for the detection of biomolecules. 3-nitrophenyl 3-(1-naphthyl)acrylate can be used as a fluorescent probe in biosensors, which can detect the presence of biomolecules with high sensitivity and specificity. Another potential application is in the study of enzyme activity. 3-nitrophenyl 3-(1-naphthyl)acrylate can be used as a substrate for various enzymes, which can be used to study the mechanism of enzyme catalysis. Finally, 3-nitrophenyl 3-(1-naphthyl)acrylate can be used in the development of new materials with unique properties. The naphthyl group in 3-nitrophenyl 3-(1-naphthyl)acrylate can be used to modify the properties of materials, such as their fluorescence properties or their ability to undergo photoinduced electron transfer.
Méthodes De Synthèse
The synthesis of 3-nitrophenyl 3-(1-naphthyl)acrylate involves the reaction between 3-nitrophenol and 3-(1-naphthyl)acrylic acid in the presence of a catalyst. The reaction proceeds through an esterification process, resulting in the formation of 3-nitrophenyl 3-(1-naphthyl)acrylate. The yield of 3-nitrophenyl 3-(1-naphthyl)acrylate can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and the amount of catalyst used.
Applications De Recherche Scientifique
3-nitrophenyl 3-(1-naphthyl)acrylate has been widely used in scientific research due to its unique properties. It is a fluorescent probe that can be used to detect the presence of various biomolecules such as proteins, enzymes, and nucleic acids. 3-nitrophenyl 3-(1-naphthyl)acrylate is also used as a substrate for enzymes such as esterases and lipases, which catalyze the hydrolysis of the ester bond in 3-nitrophenyl 3-(1-naphthyl)acrylate. The hydrolysis of 3-nitrophenyl 3-(1-naphthyl)acrylate results in the release of 3-nitrophenol, which can be detected using UV-Vis spectroscopy.
Propriétés
IUPAC Name |
(3-nitrophenyl) (E)-3-naphthalen-1-ylprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO4/c21-19(24-17-9-4-8-16(13-17)20(22)23)12-11-15-7-3-6-14-5-1-2-10-18(14)15/h1-13H/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYWAWSOTWUBMBV-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=CC(=O)OC3=CC=CC(=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2/C=C/C(=O)OC3=CC=CC(=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{4-[(phenylthio)methyl]phenyl}acetamide](/img/structure/B5830553.png)
![1-ethyl-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B5830561.png)



![5-(4-chlorophenyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5830586.png)
![methyl 4-methyl-3-[(4-nitrobenzoyl)amino]benzoate](/img/structure/B5830590.png)

![N-{4-[(isobutylamino)carbonyl]phenyl}-2-nitrobenzamide](/img/structure/B5830599.png)

![N-[4-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide](/img/structure/B5830611.png)

![N-[3-(dimethylamino)propyl]-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea](/img/structure/B5830623.png)
